

Technical Guide: Melting Point of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)aniline

Cat. No.: B091003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of **4-(4-Chlorophenoxy)aniline**, a key physical property for substance identification and purity assessment. This document includes a summary of reported melting point data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Physicochemical Data: Melting Point

4-(4-Chlorophenoxy)aniline, also known as p-Chlorophenoxyaniline, is a brown crystalline solid at room temperature.^[1] Its melting point is a critical parameter for its characterization. The experimentally determined melting point typically falls within a defined range, which can vary slightly depending on the purity of the sample and the analytical method employed. A summary of reported melting point values is presented in Table 1.

Parameter	Value	Source
Melting Point	96-102 °C	Chem-Impex ^[1]
Melting Point	99-103 °C	Sigma-Aldrich ^[2]

A narrow melting point range is indicative of a high degree of purity for a crystalline solid. Conversely, the presence of impurities will typically cause a depression and broadening of the

melting point range.

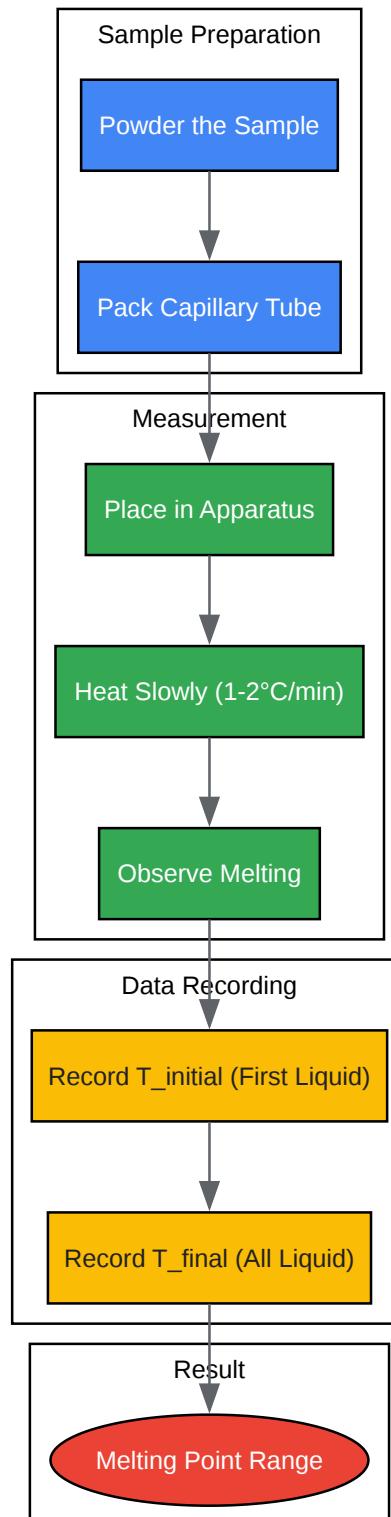
Experimental Protocol: Melting Point Determination by Capillary Method

The melting point of **4-(4-Chlorophenoxy)aniline** can be accurately determined using the capillary method, a standard technique in organic chemistry.[\[3\]](#)

Materials and Equipment:

- **4-(4-Chlorophenoxy)aniline** sample
- Melting point apparatus (e.g., Meltemp or Thiele tube setup)
- Capillary tubes (sealed at one end)[\[4\]](#)
- Thermometer
- Mortar and pestle or spatula for sample powdering[\[4\]](#)
- Heating bath medium (e.g., silicone oil or paraffin)[\[4\]](#)[\[5\]](#)

Procedure:


- Sample Preparation:
 - Ensure the **4-(4-Chlorophenoxy)aniline** sample is completely dry.
 - Finely powder a small amount of the sample using a mortar and pestle or the flat end of a spatula.[\[4\]](#)
- Capillary Tube Packing:
 - Press the open end of a capillary tube into the powdered sample.
 - Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[\[5\]](#)

- A sample height of 2-3 mm in the capillary tube is recommended for optimal results.[3]
- Apparatus Setup:
 - Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[5]
 - Place the thermometer and attached capillary into the heating bath of the melting point apparatus.[4] The heating medium should cover the sealed end of the capillary tube.
- Melting Point Determination:
 - Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.
 - For an accurate measurement, allow the heating bath to cool and then begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
 - The recorded range between the initial and final temperatures is the melting point range of the sample.
- Post-Measurement:
 - Turn off the heating apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

Visualized Workflow: Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of **4-(4-Chlorophenoxy)aniline**.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-クロロフェノキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. thinksrs.com [thinksrs.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Melting Point of 4-(4-Chlorophenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091003#melting-point-of-4-4-chlorophenoxy-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com